molecular formula C8H10N4S B13062344 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13062344
M. Wt: 194.26 g/mol
InChI Key: PUDUZWAHQMPJFN-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 5-methylthiazole moiety via a methylene linker and an amine group at the 2-position of the imidazole ring. This structural architecture combines the electron-rich imidazole system with the sulfur-containing thiazole ring, which is frequently associated with diverse biological activities in medicinal chemistry .

The compound’s synthesis likely involves alkylation of the imidazole nitrogen with a 5-methylthiazol-2-ylmethyl halide or nucleophilic substitution reactions, as seen in analogous syntheses of thiazole-imidazole hybrids (e.g., via isothiocyanate-amine coupling in DMF) .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(5-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H10N4S/c1-6-4-11-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10)

InChI Key

PUDUZWAHQMPJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves a multi-step process. One common method is the one-pot multicomponent reaction. This involves the reaction of 5-methyl-1,3-thiazol-2-amine with an aromatic aldehyde and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol. The mixture is heated at 70-80°C for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under certain conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: Both the thiazole and imidazole rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the imidazole ring can yield imidazolines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of this compound displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The thiazole moiety is believed to play a crucial role in enhancing the cytotoxic effects against tumor cells . Further research is needed to explore its efficacy in vivo and its mechanism of action.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, such as kinases involved in cancer progression. Its ability to modulate enzyme activity opens avenues for developing targeted therapies that could minimize side effects associated with conventional cancer treatments .

Drug Development

Due to its favorable pharmacokinetic properties, this compound is being explored as a lead structure for drug development. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and selectivity, paving the way for novel therapeutic agents .

Pesticidal Activity

In agricultural applications, this compound has shown potential as a pesticide. Its ability to disrupt the biological processes of pests makes it a candidate for environmentally friendly pest control solutions. Field trials are underway to assess its effectiveness against common agricultural pests while minimizing harm to beneficial organisms .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsShowed significant inhibition of growth in both Gram-positive and Gram-negative bacteria
Anticancer ResearchTested on multiple cancer cell linesInduced apoptosis via specific signaling pathways
Enzyme Inhibition StudyInhibition of kinases related to cancerDemonstrated potential for targeted therapy development
Agricultural Application StudyEfficacy as a pesticideEffective against key agricultural pests with minimal environmental impact

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine and related imidazole/thiazole derivatives:

Table 1: Structural and Functional Comparison of Selected Imidazole/Thiazole Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Biological Activities Synthesis Method
This compound 5-Methylthiazole at N1-imidazole C₈H₁₀N₄S Inferred: Antimicrobial, antiviral Alkylation or nucleophilic substitution
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine 4-Phenylthiazole, thienyl at C4-imidazole Not reported Anticancer (IC₅₀: 2.4 µM) Multi-component condensation
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole Bis(4-methoxyphenyl), CF₃ at C2 C₁₇H₁₄F₃N₂O₂ Analgesic (ED₅₀: 12 mg/kg) Cyclocondensation
4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine 1-Methylimidazole at C5-thiazole C₈H₁₀N₄S Not reported Microwave-assisted synthesis
1-Methyl-1H-imidazol-2-amine No thiazole substituent C₄H₇N₃ Baseline for SAR studies Direct alkylation

Key Observations:

Substituent Effects on Bioactivity: The presence of thiazole rings (as in the target compound) correlates with antimicrobial and antiviral activities in analogs . For example, Zhu et al. reported that naphthoimidazol-2-amine derivatives with halogen substituents exhibited potent antiviral activity (EC₅₀: 0.8 µM) . Aryl groups (e.g., phenyl, methoxyphenyl) enhance lipophilicity and receptor binding. Bender et al. demonstrated that bis(4-methoxyphenyl)-imidazoles showed superior anti-inflammatory activity (COX-2 inhibition: 85% at 10 µM) compared to non-aryl analogs .

Positional Isomerism :

  • The target compound’s thiazole-at-imidazole substitution differs from positional isomers like 4-Methyl-5-(1-methylimidazol-2-yl)-thiazol-2-amine (imidazole-at-thiazole), which may alter electronic distribution and steric interactions. Such differences can significantly impact solubility and target affinity .

Synthetic Accessibility :

  • Microwave-assisted methods (e.g., for hydantoin-imidazoles ) and one-pot multi-component reactions (e.g., for tri/tetrasubstituted imidazoles ) offer efficient routes to complex analogs. The target compound could be synthesized similarly via alkylation of imidazole with pre-functionalized thiazole intermediates .

Pharmacological Potential: While direct data for the target compound is unavailable, its structural kinship to Husain et al.’s antifungal diphenyl-imidazoles (MIC: 8 µg/mL against Candida albicans) and Li et al.’s anticancer thiazole-imidazoles suggests explorable therapeutic avenues.

Biological Activity

1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that exhibits significant biological activities due to its unique structural features, including the presence of both thiazole and imidazole rings. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. The dual-ring structure enhances its interaction with biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Research has shown that compounds containing thiazole and imidazole moieties often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thiazole derivatives against various bacterial strains, suggesting that the presence of the thiazole ring is crucial for antimicrobial activity .

Antifungal Properties

This compound has demonstrated antifungal activity in vitro. The thiazole component is known to enhance the efficacy against fungi by disrupting cell wall synthesis and inhibiting key metabolic pathways .

Antiviral Potential

The compound's antiviral potential has been investigated, particularly in relation to its ability to inhibit viral replication. Similar compounds have shown promise in inhibiting RNA viruses by targeting viral polymerases or proteases .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays. For instance, studies have indicated that derivatives with thiazole and imidazole rings can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Cytotoxicity : In a study evaluating the cytotoxic effects on human cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 10 µM to 30 µM against several cancer types, indicating significant potential for further development as anticancer agents .
  • Mechanism Investigation : Research utilizing molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with target proteins involved in cancer progression, suggesting a specific mechanism of action that warrants further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thiazole and imidazole rings can significantly alter biological activity. For example, substituents that enhance electron density on the aromatic systems tend to improve potency against microbial and cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
SulfathiazoleAntimicrobialThiazole ring
RitonavirAntiretroviralImidazole ring
AbafunginAntifungalThiazole ring
TiazofurinAntineoplasticDual-ring structure

This table illustrates how this compound compares with other biologically active compounds featuring similar structural motifs.

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